molecular formula C8H16N2O B13327080 N-(oxetan-3-yl)piperidin-3-amine

N-(oxetan-3-yl)piperidin-3-amine

Cat. No.: B13327080
M. Wt: 156.23 g/mol
InChI Key: BRRHUVVCEWRMCS-UHFFFAOYSA-N
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Description

N-(oxetan-3-yl)piperidin-3-amine: is a chemical compound characterized by the presence of an oxetane ring and a piperidine ring. The molecular formula of this compound is C8H16N2O , and it has a molecular weight of 156.23 g/mol The oxetane ring is a four-membered cyclic ether, while the piperidine ring is a six-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(oxetan-3-yl)piperidin-3-amine typically involves the formation of the oxetane ring followed by the introduction of the piperidine moiety. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi reaction , which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under UV light . The piperidine ring can then be introduced through reductive amination of the corresponding ketone or aldehyde with an amine .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-(oxetan-3-yl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxetane and piperidine derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products: The major products formed from these reactions include various substituted oxetane and piperidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: In chemistry, N-(oxetan-3-yl)piperidin-3-amine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The oxetane ring is known to improve the metabolic stability and bioavailability of drug candidates .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as a scaffold for the development of antiviral, anticancer, and antimicrobial agents .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials . Its unique properties make it suitable for applications in polymer science and material engineering .

Comparison with Similar Compounds

  • N-(oxetan-3-yl)piperidin-4-amine
  • N-(oxetan-3-yl)piperidin-2-amine
  • N-(oxetan-3-yl)pyrrolidin-3-amine

Comparison: N-(oxetan-3-yl)piperidin-3-amine is unique due to the specific positioning of the oxetane and piperidine rings, which imparts distinct physicochemical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity .

Properties

IUPAC Name

N-(oxetan-3-yl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-7(4-9-3-1)10-8-5-11-6-8/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRHUVVCEWRMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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